molecular formula C9H10O4 B8514102 (5-[1,3]Dioxolan-2-yl-furan-2-yl)-acetaldehyde

(5-[1,3]Dioxolan-2-yl-furan-2-yl)-acetaldehyde

Cat. No. B8514102
M. Wt: 182.17 g/mol
InChI Key: BTPBYEFQPDLERI-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

The resulting 2-(5-oxiranyl-furan-2-yl)-[1,3]dioxolane (2.25 g) and silica gel (5.00 g) were suspended in ethyl acetate (40 mL), and the solution was stirred for 6.5 hours at room temperature. The reaction solution was filtered, then, the filtrate was evaporated in vacuo, and (5-[1,3]dioxolan-2-yl-furan-2-yl)-acetaldehyde (1.57 g) was obtained as a yellow oil.
Name
2-(5-oxiranyl-furan-2-yl)-[1,3]dioxolane
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[C:4]1[O:8][C:7]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)=[CH:6][CH:5]=1>C(OCC)(=O)C>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:7]1[O:8][C:4]([CH2:2][CH:3]=[O:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
2-(5-oxiranyl-furan-2-yl)-[1,3]dioxolane
Quantity
2.25 g
Type
reactant
Smiles
O1C(C1)C1=CC=C(O1)C1OCCO1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 6.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(O1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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